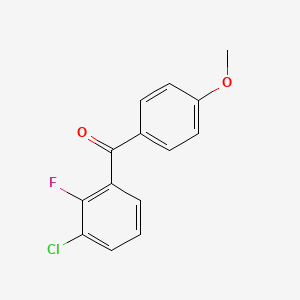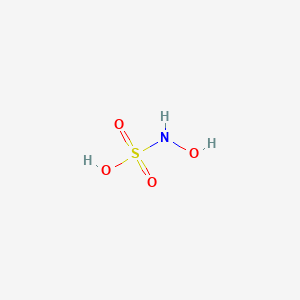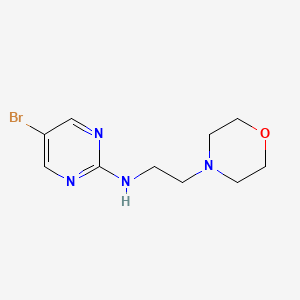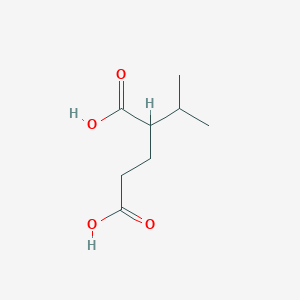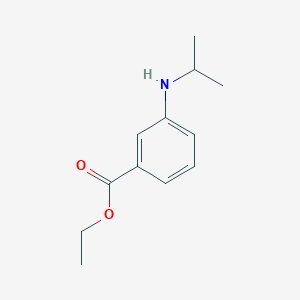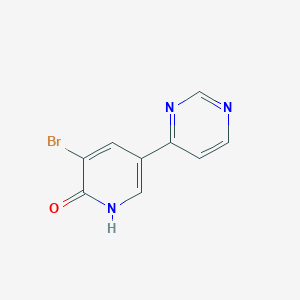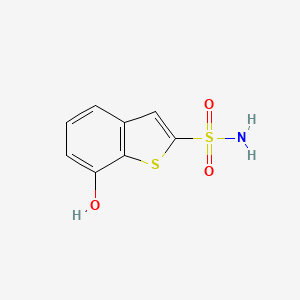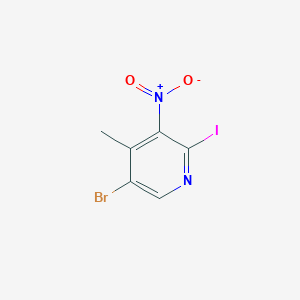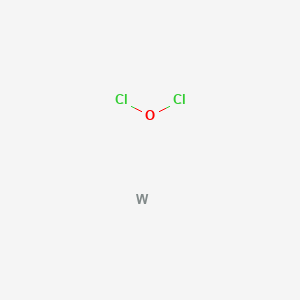
Tungsten(VI) oxychloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten(VI) oxychloride is a chemical compound with the molecular formula Cl₂OW It is a coordination complex where tungsten is in the +6 oxidation state, coordinated with two chlorine atoms and one hypochlorite group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro hypochlorite;tungsten typically involves the reaction of tungsten hexachloride (WCl₆) with sodium hypochlorite (NaOCl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the oxidation of tungsten. The general reaction can be represented as: [ \text{WCl}_6 + \text{NaOCl} \rightarrow \text{Cl}_2\text{OW} + \text{NaCl} ]
Industrial Production Methods
Industrial production of chloro hypochlorite;tungsten involves large-scale reactions using tungsten hexachloride and sodium hypochlorite in a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure complete reaction and to prevent the decomposition of the product. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tungsten(VI) oxychloride undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: It can also be reduced under specific conditions, leading to the formation of lower oxidation state tungsten compounds.
Substitution: The chlorine atoms in the compound can be substituted by other ligands such as bromine or iodine.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution Reactions: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed
Oxidation: Formation of higher oxidation state tungsten compounds.
Reduction: Formation of tungsten compounds in lower oxidation states.
Substitution: Formation of chloro bromide;tungsten or chloro iodide;tungsten.
Applications De Recherche Scientifique
Tungsten(VI) oxychloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and halogenation reactions.
Biology: Investigated for its potential antimicrobial properties due to its oxidizing nature.
Medicine: Explored for its potential use in disinfectants and antiseptics.
Industry: Utilized in water treatment processes for its ability to generate hypochlorous acid, a powerful disinfectant.
Mécanisme D'action
The mechanism of action of chloro hypochlorite;tungsten involves the release of hypochlorous acid (HOCl) upon reaction with water. Hypochlorous acid is a strong oxidizing agent that can disrupt cellular processes in microorganisms, leading to their inactivation. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Hypochlorite (NaOCl): Commonly used as a bleaching agent and disinfectant.
Calcium Hypochlorite (Ca(OCl)₂): Used in water treatment and as a disinfectant.
Chlorine Dioxide (ClO₂): Used in water treatment and as a bleaching agent.
Uniqueness
Tungsten(VI) oxychloride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to other hypochlorite compounds. The coordination of tungsten with chlorine and hypochlorite groups enhances its stability and reactivity, making it suitable for specialized applications in catalysis and disinfection.
Propriétés
Formule moléculaire |
Cl2OW |
|---|---|
Poids moléculaire |
270.74 g/mol |
Nom IUPAC |
chloro hypochlorite;tungsten |
InChI |
InChI=1S/Cl2O.W/c1-3-2; |
Clé InChI |
BWKCCRPHMILRGD-UHFFFAOYSA-N |
SMILES canonique |
O(Cl)Cl.[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


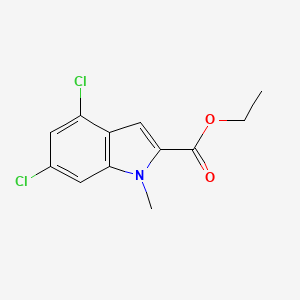
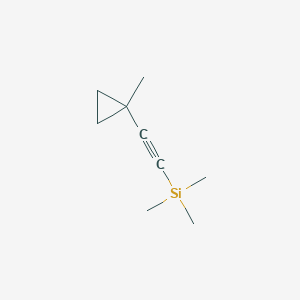
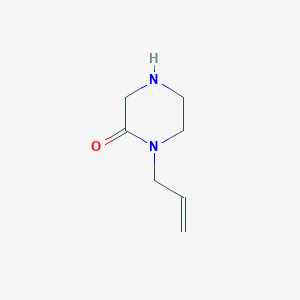
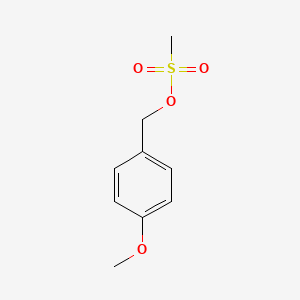
![Tert-butyl 4-[2-(trifluoromethyl)pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B8713922.png)
![7-Chloro-6-phenylimidazo[1,2-a]pyrimidine](/img/structure/B8713946.png)
